3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The exact mass of the compound 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is 486.04320250 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N4O2S2/c23-22(24,25)14-6-4-5-13(11-14)19-27-17(31-28-19)12-33-21-26-16-9-10-32-18(16)20(30)29(21)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXQSZHJFKVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that the compound can influence various biochemical pathways, leading to downstream effects.
Result of Action
It’s known that the compound can have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly impact the action of the compound.
Biological Activity
The compound 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H16F3N5OS
- Molecular Weight : 419.42 g/mol
- IUPAC Name : 3-phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
This compound integrates several pharmacologically relevant groups, including a trifluoromethyl group and a thieno[3,2-d]pyrimidine core, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example:
- Pyrimidine Derivatives : Compounds containing pyrimidine rings have been shown to possess broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the thieno[3,2-d]pyrimidine structure in our compound suggests potential efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds. For instance:
- Inhibition of Viral Replication : Compounds similar to the target molecule have demonstrated effectiveness against viruses such as HSV and HIV. The incorporation of oxadiazole rings has been linked to enhanced antiviral properties due to their ability to interfere with viral replication mechanisms .
Cytotoxicity and Antitumor Activity
The thieno[3,2-d]pyrimidine derivatives are also noted for their cytotoxic effects on cancer cells:
- Cancer Cell Lines : Studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, specific modifications in the structure can lead to increased potency against HeLa cells and other tumorigenic cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and binding affinity to targets |
| Oxadiazole Ring | Contributes to antiviral activity through interaction with viral enzymes |
| Thieno[3,2-d]pyrimidine Core | Imparts cytotoxic properties against cancer cells |
Case Studies
- Antimicrobial Efficacy : A study investigating derivatives of pyrimidines found that modifications significantly increased activity against E. coli and Candida albicans, suggesting that similar modifications in our compound could yield comparable results .
- Antiviral Testing : In vitro studies on related compounds showed up to 91% inhibition of HSV replication at concentrations as low as 50 μM, indicating a promising avenue for further research into our compound's antiviral capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
